
sialyl 6-sulfo Lewis X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-[alpha-L-Fuc-(1->3)]-beta-D-GlcNAc6S-(1->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) is a sialopentaosylceramide consisting of a branched hexasaccharide made up from one sialyl residue, two galactose residues, one L-fucose residue, one N-acetyl-6-sulfoglucosamine residue and one glucose residue, which at the reducing end is attached to a d18:1/18:0 ceramide moiety via a beta-linkage; commonly known as sialyl 6-sulfo Lewis X. It is a sialopentaosylceramide and an oligosaccharide sulfate.
Aplicaciones Científicas De Investigación
Immunological Applications
L-Selectin Ligand Activity
Sialyl 6-sulfo Lewis X is recognized as a major ligand for L-selectin, which is crucial for the homing of lymphocytes to high endothelial venules (HEVs) in peripheral lymph nodes. Research indicates that this determinant is predominantly expressed on specific subsets of lymphocytes, including helper memory T cells and natural killer (NK) cells . The binding of L-selectin to sialyl 6-sulfo Le^x facilitates the trafficking of these immune cells, thus playing a vital role in immune surveillance.
Case Study: Autoimmune Diseases
In a study focused on experimental autoimmune encephalomyelitis (EAE), targeting sialyl 6-sulfo Le^x glycans significantly reduced disease severity by inhibiting lymphocyte homing to inflamed tissues. The administration of monoclonal antibodies against sialyl 6-sulfo Le^x demonstrated a marked decrease in effector T-cell numbers and inflammatory cytokines, suggesting a potential therapeutic approach for multiple sclerosis .
Cancer Research
Expression Patterns in Tumors
this compound has been studied extensively in the context of colorectal cancer. It was found to be preferentially expressed in nonmalignant colonic epithelia compared to cancer cells, indicating its potential role as a biomarker for tumor differentiation . Additionally, alterations in its expression were linked to changes in cellular signaling pathways associated with cancer progression.
Therapeutic Implications
The modulation of sialyl 6-sulfo Le^x expression has been explored as a strategy for cancer treatment. For instance, the conversion of sialyl 6-sulfo Le^x into cyclic forms under specific conditions suggests avenues for therapeutic intervention by targeting metabolic pathways involved in glycan modifications .
Allergy and Immune Response Modulation
Recent studies have indicated that this compound can influence allergic responses. A novel monoclonal antibody targeting this glycan was shown to attenuate allergic rhinitis by suppressing Th2 immune responses. This highlights the compound's potential as a therapeutic target for treating allergic conditions .
Summary Table of Applications
Análisis De Reacciones Químicas
Enzymatic Modifications
Enzymatic reactions play a critical role in modifying sialyl 6-sulfo Lewis X:
-
Sulfation: The addition of sulfate groups is catalyzed by GlcNAc-6-O-sulfotransferases, which specifically add a sulfate group to the C6 position of N-acetylglucosamine, forming 6-sulfo-sLeX. This modification enhances binding affinity to selectins, crucial for leukocyte trafficking .
-
Cyclization: A calcium-dependent enzyme, tentatively termed "sialic acid cyclase," has been shown to convert de-N-acetylated forms of this compound into cyclic variants. These cyclic forms exhibit different biological activities compared to their linear counterparts, impacting their interaction with selectins .
Selectin Binding
The binding affinity of this compound to selectins is significantly influenced by its structural modifications:
-
The presence of the sulfate group at C6 enhances its interaction with L-selectin, making it one of the most potent ligands among sulfated sialyl Lewis structures.
-
Research indicates that modifications such as cyclization can lead to a loss of selectin binding activity, suggesting that structural integrity is vital for function .
Monoclonal Antibodies Against this compound
Recent studies have developed monoclonal antibodies (mAbs) that specifically recognize this compound. For example, mAb SF1 binds selectively to this glycan on high endothelial venules, indicating its potential as a marker for lymphocyte homing mechanisms . The binding affinity (dissociation constant) of SF1 to this compound was measured at Kd=6.09×10−9 M, demonstrating strong specificity and potential applications in immunological research.
Propiedades
Fórmula molecular |
C79H141N3O38S |
---|---|
Peso molecular |
1773 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(sulfooxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C79H141N3O38S/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(92)82-46(47(89)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)41-108-74-64(100)62(98)67(52(40-86)113-74)115-76-65(101)71(59(95)50(38-84)111-76)118-73-56(81-45(5)88)70(117-75-63(99)61(97)57(93)43(3)110-75)68(53(114-73)42-109-121(105,106)107)116-77-66(102)72(60(96)51(39-85)112-77)120-79(78(103)104)36-48(90)55(80-44(4)87)69(119-79)58(94)49(91)37-83/h32,34,43,46-53,55-77,83-86,89-91,93-102H,6-31,33,35-42H2,1-5H3,(H,80,87)(H,81,88)(H,82,92)(H,103,104)(H,105,106,107)/b34-32+/t43-,46-,47+,48-,49+,50+,51+,52+,53+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74+,75-,76-,77-,79-/m0/s1 |
Clave InChI |
KDWPFEQVBKKOIB-HOHBTGFYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Sinónimos |
6-sulfo sialyl Lewis X alpha-Sia-(2-3)-(6-SO4)-beta-Gal-(1-4)-(alpha-Fuc-(1-3))-GlcNAc cutaneous lymphocyte antigen cutaneous lymphocyte-associated antigen HECA-452 antigen sialyl 6-sulfo Lewis X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.